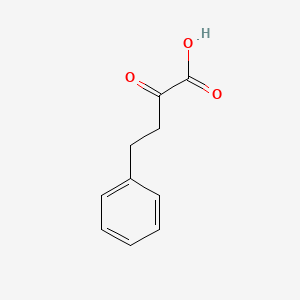

2-Oxo-4-phenylbutyric acid

概要

説明

2-Oxo-4-phenylbutyric acid is a member of benzenes.

作用機序

Target of Action

The primary target of 2-oxo-4-phenylbutanoic acid (2-OPBA) is phenylalanine dehydrogenase (PheDH) . PheDH is an enzyme that plays a crucial role in the synthesis of the pharmaceutical chiral building block L-homophenylalanine (L-HPA) . This compound is used in the production of several blockbuster pharmaceuticals, such as angiotensin-converting enzyme inhibitors .

Mode of Action

The interaction of 2-OPBA with its target, PheDH, involves a process called direct reductive amination . In this process, 2-OPBA is catalyzed by PheDH, resulting in the synthesis of L-HPA . The sole expense of this process is ammonia, and water is the only byproduct .

Biochemical Pathways

The biochemical pathway affected by 2-OPBA involves the conversion of 2-OPBA to L-HPA, catalyzed by PheDH . This process is highly attractive in the synthesis of L-HPA, which serves as a versatile chiral building block for the synthesis of several pharmaceuticals .

Pharmacokinetics

It’s worth noting that the biocatalytic process involving 2-opba and phedh has been reported to have high catalytic efficiency .

Result of Action

The result of the action of 2-OPBA is the production of L-HPA . L-HPA is an important precursor for the production of angiotensin-converting enzyme inhibitors, which are significant drugs for preventing the formation of angiotensin II and lowering blood pressure .

Action Environment

The action of 2-OPBA is influenced by environmental factors such as substrate loading and the presence of indispensable cofactors . For instance, the viability of the biocatalytic process involving 2-OPBA and PheDH is markedly affected by insufficient substrate loading and high costs of the indispensable cofactors . A highly efficient and economic biocatalytic process for l-hpa has been established by coupling genetically modified phedh and formate dehydrogenase .

生化学分析

Biochemical Properties

2-oxo-4-phenylbutanoic acid plays a crucial role in biochemical reactions, particularly in the synthesis of chiral building blocks such as L-homophenylalanine. This compound is involved in the direct reductive amination process catalyzed by phenylalanine dehydrogenase, where it is converted to L-homophenylalanine with the consumption of ammonia and the production of water as a byproduct . The interaction between 2-oxo-4-phenylbutanoic acid and phenylalanine dehydrogenase involves binding to the enzyme’s active site, where it undergoes a reduction reaction . Additionally, 2-oxo-4-phenylbutanoic acid can interact with other enzymes such as glucose dehydrogenase in paired reaction systems to enhance catalytic efficiency .

Cellular Effects

2-oxo-4-phenylbutanoic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound has been shown to affect the synthesis of L-homophenylalanine, an unnatural aromatic amino acid that serves as a chiral building block for pharmaceuticals . The presence of 2-oxo-4-phenylbutanoic acid in cells can lead to changes in gene expression related to amino acid metabolism and enzyme activity. Furthermore, the compound’s involvement in reductive amination reactions can impact cellular redox states and metabolic fluxes .

Molecular Mechanism

The molecular mechanism of 2-oxo-4-phenylbutanoic acid involves its interaction with specific enzymes, leading to enzyme activation or inhibition. For example, the compound binds to the active site of phenylalanine dehydrogenase, where it undergoes a reductive amination reaction to form L-homophenylalanine . This process involves the transfer of electrons from the enzyme’s cofactor to the keto group of 2-oxo-4-phenylbutanoic acid, resulting in the formation of an amino acid product . Additionally, the compound can interact with other enzymes such as glucose dehydrogenase, which can further modulate its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-oxo-4-phenylbutanoic acid can change over time due to factors such as stability, degradation, and long-term impacts on cellular function. The compound is relatively stable under standard storage conditions, but its activity can be influenced by factors such as temperature and pH . Over time, 2-oxo-4-phenylbutanoic acid may undergo degradation, leading to a decrease in its effectiveness in biochemical reactions . Long-term studies have shown that the compound can have sustained effects on cellular metabolism and enzyme activity, particularly in the context of amino acid synthesis .

Dosage Effects in Animal Models

The effects of 2-oxo-4-phenylbutanoic acid in animal models vary with different dosages. At low doses, the compound can effectively participate in biochemical reactions without causing adverse effects . At higher doses, 2-oxo-4-phenylbutanoic acid may exhibit toxic effects, including disruptions in metabolic processes and enzyme activity . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific concentration levels . It is important to carefully control the dosage to avoid potential toxicity in animal studies .

Metabolic Pathways

2-oxo-4-phenylbutanoic acid is involved in several metabolic pathways, including the synthesis of L-homophenylalanine. The compound interacts with enzymes such as phenylalanine dehydrogenase and glucose dehydrogenase, which facilitate its conversion to amino acid products . These interactions can affect metabolic fluxes and the levels of various metabolites within cells . Additionally, 2-oxo-4-phenylbutanoic acid can participate in other biochemical pathways related to amino acid metabolism and redox reactions .

Transport and Distribution

Within cells and tissues, 2-oxo-4-phenylbutanoic acid is transported and distributed through interactions with specific transporters and binding proteins. The compound’s localization and accumulation can be influenced by factors such as its chemical properties and the presence of transport proteins . Studies have shown that 2-oxo-4-phenylbutanoic acid can be effectively transported across cellular membranes, allowing it to participate in intracellular biochemical reactions . The distribution of the compound within tissues can also impact its overall biochemical activity .

Subcellular Localization

The subcellular localization of 2-oxo-4-phenylbutanoic acid is an important factor in determining its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, 2-oxo-4-phenylbutanoic acid may localize to the mitochondria, where it can participate in metabolic reactions related to energy production and redox balance . The compound’s localization can also influence its interactions with enzymes and other biomolecules, further modulating its biochemical effects .

生物活性

2-Oxo-4-phenylbutyric acid (OPBA) is a significant compound in biochemical research, particularly known for its role as a precursor in the synthesis of various pharmaceutical agents, including angiotensin-converting enzyme (ACE) inhibitors. This article delves into the biological activity of OPBA, exploring its synthesis, enzymatic transformations, and applications in drug development.

Synthesis of this compound

The synthesis of OPBA has been optimized through various methodologies. A notable study utilized response surface methodology (RSM) to determine optimal conditions for producing OPBA with a yield of 98%. The parameters evaluated included reaction temperature, time, solvent choice, and base type. The optimal conditions identified were a reaction time of 6 hours at 65 °C using dried tetrahydrofuran as the solvent and sodium methoxide as the base .

Enzymatic Activity and Biocatalysis

OPBA's biological activity is significantly enhanced through enzymatic processes. One prominent enzyme involved in the biotransformation of OPBA is D-lactate dehydrogenase (D-nLDH). A mutant form of this enzyme, Y52L/F299Y, exhibited substantially higher activity towards OPBA compared to its wild-type counterpart. This mutant was co-expressed with formate dehydrogenase in Escherichia coli, creating a novel biocatalyst that efficiently converts OPBA into (R)-2-hydroxy-4-phenylbutyric acid (HPBA) under optimized conditions .

Table 1: Enzymatic Activity of D-nLDH Mutants towards OPBA

| Enzyme Variant | Specific Activity (U/mg) | Fold Increase over Wild-Type |

|---|---|---|

| Wild-Type D-nLDH | 0.7 | 1 |

| Y52L/F299Y Mutant | 233.2 - 312.3 | 333 - 446 |

This data indicates that the engineered mutant significantly enhances the efficiency of OPBA conversion, making it a valuable tool for producing HPBA in industrial applications.

Applications in Drug Development

OPBA serves as an essential intermediate in the synthesis of several pharmaceutical compounds. Its most notable application is in producing ACE inhibitors, which are crucial for treating hypertension and heart failure. The enzymatic reduction process using D-nLDH not only increases yield but also allows for more sustainable production methods compared to traditional chemical synthesis .

Case Study: Production of L-Homophenylalanine

Another significant application of OPBA is in the reductive amination process to synthesize L-homophenylalanine (L-HPA). This process utilizes L-phenylalanine dehydrogenase to catalyze the reaction between OPBA and ammonia. Research demonstrated that this method could achieve high yields and purity levels, showcasing OPBA's versatility as a substrate in amino acid synthesis .

科学的研究の応用

Pharmaceutical Applications

1.1 Antihypertensive Agents

One of the primary applications of 2-oxo-4-phenylbutyric acid is as a precursor in the synthesis of antihypertensive drugs. Notably, it is used in the production of cilazapril , an angiotensin-converting enzyme (ACE) inhibitor. Cilazapril is effective in treating hypertension and heart failure, showcasing the importance of OPBA in cardiovascular pharmacotherapy .

1.2 Synthesis of Non-proteinogenic Amino Acids

OPBA serves as a substrate for the asymmetric synthesis of non-proteinogenic amino acids using L-amino acid transaminases. This method allows for the conversion of OPBA into various amino acids, which are essential for drug development and metabolic studies .

Biochemical Research

2.1 Enzyme Inhibition Studies

In biochemical research, OPBA is utilized to study enzyme inhibition mechanisms. Its structural properties make it a valuable tool for investigating the interactions between small molecules and enzymes, particularly those involved in metabolic pathways relevant to diseases such as diabetes and cancer.

2.2 Metabolic Pathway Analysis

Research involving OPBA has contributed to understanding metabolic pathways, particularly those related to phenylalanine metabolism. Studies have shown that modifications to OPBA can influence its metabolic fate, providing insights into potential therapeutic strategies for metabolic disorders .

Synthesis Methodologies

3.1 Microbial Synthesis

Recent advancements have demonstrated that this compound can be synthesized using microbial oxidation processes. Microorganisms such as Corynebacterium and Brevibacterium have been identified as effective agents for converting 2-hydroxy-4-phenylbutyric acid to OPBA under mild conditions, enhancing the sustainability of its production .

3.2 Chemical Synthesis Techniques

Chemical synthesis methods also play a crucial role in producing OPBA. Techniques such as reductive amination have been explored to synthesize derivatives like ethyl 2-oxo-4-phenylbutanoate, which further contributes to drug formulation processes .

化学反応の分析

Reduction to 2-Hydroxy-4-phenylbutyric Acid

OPBA undergoes stereoselective reduction to produce enantiomerically enriched (R)-2-hydroxy-4-phenylbutyric acid (HPBA), a precursor for angiotensin-converting enzyme inhibitors.

Key Methods:

-

Enzymatic Reduction :

A mutant NAD-dependent d-lactate dehydrogenase (d-nLDH Y52L/F299Y) from Lactobacillus bulgaricus ATCC 11842, co-expressed with formate dehydrogenase in E. coli BL21, achieves >99% enantiomeric excess (ee) . Formate serves as a co-substrate for NADH regeneration, yielding (R)-HPBA at 90% conversion under optimized conditions (30°C, pH 7.0) . -

Catalytic Hydrogenation :

Sequential hydrogenation of ethyl 2-oxo-4-phenylbut-3-enoate using a Ru-(S)-SunPhos catalyst reduces both the carbonyl and alkene groups, yielding ethyl (R)-2-hydroxy-4-phenylbutyrate (94–96% ee ). Hydrolysis with HCl provides (R)-HPBA at 99% ee after recrystallization .

| Method | Catalyst/Enzyme | Yield (%) | ee (%) | Conditions | Source |

|---|---|---|---|---|---|

| Enzymatic reduction | d-nLDH Y52L/F299Y + FDH | 90 | >99 | 30°C, pH 7.0, 24 h | |

| Catalytic hydrogenation | Ru-(S)-SunPhos | 81 | 99 | 50°C, 50 bar H₂, 12 h |

Wolff-Kishner Reduction to 4-Phenylbutanoic Acid

OPBA is reduced to 4-phenylbutanoic acid via the Wolff-Kishner protocol:

-

Hydrazone Formation : Reaction with hydrazine hydrate in diethylene glycol.

-

Decomposition : Heating with KOH at 215°C under reflux removes nitrogen, yielding 4-phenylbutanoic acid (80% yield ) .

Conditions :

-

Solvent: Diethylene glycol

-

Temperature: 215°C (reflux)

-

Key Step: Distillation of low-boiling byproducts to prevent product loss .

Transamination to L-Homophenylalanine

OPBA reacts with L-glutamic acid in the presence of tyrosine aminotransferase (TAT) to produce L-homophenylalanine, a non-proteinogenic amino acid used in drug synthesis:

Reaction :

Performance Data:

| Amino Acid Donor | Initial Rate (µmol/min/mg) | Turnover Rate (s⁻¹) |

|---|---|---|

| L-Glutamic acid | 2.96 | 0.539 |

| L-Phenylalanine | 3.32 | 0.605 |

| L-Tyrosine | 3.43 | 0.619 |

Data sourced from TAT-catalyzed reactions .

Esterification and Subsequent Transformations

OPBA’s ethyl ester (ethyl 2-oxo-4-phenylbutyrate) is hydrogenated or enzymatically reduced for further applications:

-

Whole-Cell Biocatalysis :

Saccharomyces cerevisiae reduces the ester to ethyl (R)-2-hydroxy-4-phenylbutyrate (70.4% ee ) in the presence of ionic liquid [BMIM][PF6] . -

Scalable Synthesis : Recombinant E. coli achieves 95% conversion with a catalyst yield of 194 g product/g cells .

Microbial Oxidation from 2-Hydroxy-4-phenylbutyric Acid

While not a reaction of OPBA itself, OPBA is synthesized via microbial oxidation of 2-hydroxy-4-phenylbutyric acid using Corynebacterium or Brevibacterium species (90% yield ) .

Q & A

Basic Research Questions

Q. What are the optimal laboratory-scale synthesis routes for 2-Oxo-4-phenylbutyric acid, and how do reaction conditions influence yield?

- The compound is typically synthesized via Knoevenagel condensation using benzaldehyde derivatives and ethyl acetoacetate under alkaline conditions, followed by hydrolysis and decarboxylation . Key factors include pH control (8–10) and temperature (60–80°C) to minimize side reactions like over-oxidation. Yields can be improved by using anhydrous solvents (e.g., ethanol or THF) and inert atmospheres to prevent hydrolysis of intermediates .

Q. How can researchers purify this compound to achieve >95% purity for biological assays?

- Recrystallization in methanol or ethanol is effective due to the compound’s moderate solubility in polar solvents (solubility: 25 mg/mL in methanol at 25°C) . For trace impurities (e.g., unreacted benzaldehyde), column chromatography with silica gel and a hexane/ethyl acetate gradient (7:3 ratio) is recommended .

Q. What analytical techniques are critical for structural confirmation and quality assessment?

- NMR (¹H and ¹³C) confirms the ketone (δ ~210 ppm in ¹³C NMR) and phenyl group (δ ~7.3–7.5 ppm in ¹H NMR). HPLC with a C18 column (UV detection at 254 nm) quantifies purity, while FT-IR identifies functional groups (C=O stretch at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How does this compound interact with enzymes like Kynurenine-3-hydroxylase, and what experimental designs can elucidate inhibition mechanisms?

- The compound’s α-keto group chelates metal ions (e.g., Fe²⁺) in enzyme active sites, disrupting catalytic cycles . To study inhibition:

- Use kinetic assays with varying substrate concentrations and fixed inhibitor doses.

- Apply isothermal titration calorimetry (ITC) to measure binding affinity (Kd) and stoichiometry .

- Pair with molecular docking simulations (e.g., AutoDock Vina) to map interactions in silico .

Q. What strategies resolve contradictory data on the compound’s role in histone deacetylase (HDAC) inhibition versus chemical chaperone activity?

- Conduct gene expression profiling (RNA-seq) in different cell lines (e.g., cancer vs. normal).

- Compare dose-response curves: HDAC inhibition typically requires higher concentrations (>1 mM) than chaperone activity (0.1–0.5 mM) .

- Use siRNA knockdown of HDACs or chaperones (e.g., HSP70) to isolate pathways .

Q. How can enantiomeric purity of this compound derivatives impact pharmacological studies, and what chiral resolution methods are viable?

- The (R)-enantiomer shows higher binding affinity to certain targets (e.g., COX-2) . Resolution methods include:

- Chiral HPLC with amylose-based columns.

- Enzymatic resolution using lipases (e.g., Candida antarctica) to hydrolyze ester derivatives selectively .

Q. What are the best practices for handling the compound’s instability in aqueous buffers during in vitro assays?

- Prepare fresh solutions in PBS (pH 7.4) with 10% DMSO to prevent ketone hydration. For long-term stability, store lyophilized powder at -20°C in desiccated conditions .

Q. Methodological Challenges and Solutions

Q. How to address discrepancies in reported IC₅₀ values for antimicrobial activity across studies?

- Variability stems from differences in bacterial strains and assay conditions. Standardize protocols using:

- CLSI guidelines for broth microdilution (e.g., Mueller-Hinton medium, 18–24 hr incubation).

- Include positive controls (e.g., ciprofloxacin) and normalize results to cell density (OD₆₀₀) .

Q. What computational tools predict the metabolic fate of this compound in mammalian systems?

特性

IUPAC Name |

2-oxo-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPKAIMDMNWBOKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10221224 | |

| Record name | 2-Oxo-4-phenylbutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10221224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

710-11-2 | |

| Record name | α-Oxobenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=710-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxo-4-phenylbutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000710112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Oxo-4-phenylbutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10221224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxo-4-phenylbutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.834 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。